Bis(dimethylamino)-methylsilane
CAS No.:
Cat. No.: VC13334796
Molecular Formula: C5H16N2Si
Molecular Weight: 132.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H16N2Si |
|---|---|
| Molecular Weight | 132.28 g/mol |
| IUPAC Name | N-[dimethylamino(methyl)silyl]-N-methylmethanamine |
| Standard InChI | InChI=1S/C5H16N2Si/c1-6(2)8(5)7(3)4/h8H,1-5H3 |
| Standard InChI Key | VBYLGQXERITIBP-UHFFFAOYSA-N |
| SMILES | CN(C)[SiH](C)N(C)C |
| Canonical SMILES | CN(C)[SiH](C)N(C)C |
Introduction
Chemical and Physical Properties
The compound’s utility is underpinned by its distinct physicochemical properties, which are summarized in Table 1.
Table 1: Key Properties of Bis(dimethylamino)-methylsilane
| Property | Value |
|---|---|
| Molecular Formula | |
| Boiling Point | |
| Refractive Index | |
| Appearance | Colorless liquid |
| Density | |
| Sensitivity | Moisture-sensitive |
Industrial and Research Applications
Chemical Synthesis
Bis(dimethylamino)-methylsilane serves as a monomer in the production of silicone resins and polysiloxanes. Its dual dimethylamino groups act as leaving groups during hydrolysis, enabling the formation of siloxane () networks . For example, controlled hydrolysis yields linear or crosslinked polymers with tunable mechanical properties. Additionally, the compound functions as a surfactant in silicone emulsions, enhancing colloidal stability in coatings and adhesives .
Materials Science
In polymer modification, bis(dimethylamino)-methylsilane improves interfacial adhesion between inorganic fillers (e.g., silica nanoparticles) and organic matrices (e.g., epoxy resins). This application leverages the compound’s ability to form covalent bonds with hydroxylated surfaces via silanol condensation . Such modifications enhance composite materials’ thermal stability and mechanical strength, making them suitable for aerospace and automotive components.
Biomedical Engineering
The compound’s biocompatibility and reactivity position it as a crosslinker in hydrogel synthesis for drug delivery systems. By forming hydrolytically stable siloxane bridges, it enables the fabrication of scaffolds with controlled degradation rates . Preliminary studies also explore its use in surface-functionalizing medical implants to reduce biofouling and improve osseointegration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume